

# The Discovery and History of L-736380: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | L-736380 |           |
| Cat. No.:            | B1674059 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**L-736380** is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor. This document provides a technical guide to the discovery, history, and pharmacological profile of **L-736380**. It includes a summary of its binding affinity and in vivo efficacy, details of relevant experimental protocols, and visualizations of the CCK-B receptor signaling pathway and a representative experimental workflow.

### Introduction

The cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) found predominantly in the central nervous system and the gastrointestinal tract. It plays a crucial role in regulating gastric acid secretion, anxiety, and other neurological processes. The development of selective CCK-B receptor antagonists has been a significant area of research for potential therapeutic applications in gastrointestinal disorders and neuropsychiatric conditions. **L-736380** emerged from these efforts as a high-affinity antagonist with significant selectivity for the CCK-B receptor over the CCK-A subtype.

# **Discovery and History**

The discovery of **L-736380** was reported in a 1996 publication in the Journal of Medicinal Chemistry by Castro et al.[1]. The research focused on the "Controlled modification of acidity in



cholecystokinin B receptor antagonists," specifically on a series of N-(1,4-benzodiazepin-3-yl)-N'-[3-(tetrazol-5-ylamino) phenyl]ureas. This work aimed to optimize the pharmacological profile of this chemical class, leading to the identification of **L-736380** as a lead compound with exceptional potency and selectivity.

Further details regarding the specific historical development and clinical trial history of **L-736380** are not readily available in the public domain search results.

# **Quantitative Pharmacological Data**

The following tables summarize the available quantitative data for **L-736380**, providing insights into its receptor binding affinity and in vivo potency.

Table 1: Receptor Binding Affinity

| Compound | Receptor | IC50 (nM) |
|----------|----------|-----------|
| L-736380 | ССК-В    | 0.054[1]  |
| L-736380 | CCK-A    | 400[1]    |

Table 2: In Vivo Efficacy

| Compound | Assay                                                    | Species           | ID50 / ED50           |
|----------|----------------------------------------------------------|-------------------|-----------------------|
| L-736380 | Inhibition of Gastric Acid Secretion                     | Anesthetized Rats | 0.064 mg/kg (ID50)[1] |
| L-736380 | Ex vivo binding of<br>[125I]CCK-8S in brain<br>membranes | BKTO Mice         | 1.7 mg/kg (ED50)[1]   |

Note: Comprehensive in vivo pharmacokinetic data (e.g., half-life, clearance, volume of distribution, bioavailability) for **L-736380** in various species is not available in the provided search results.

## **Experimental Protocols**



Detailed experimental protocols for the synthesis and specific in vivo pharmacokinetic studies of **L-736380** are not available in the search results. However, based on the cited literature, the following are generalized methodologies for key experiments.

### **CCK-B Receptor Binding Assay (General Protocol)**

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CCK-B receptor.

- Membrane Preparation: Homogenize tissues known to express CCK-B receptors (e.g., rodent brain cortex) in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
- Binding Reaction: In a multi-well plate, combine the prepared membranes, a radiolabeled CCK-B receptor ligand (e.g., [125I]CCK-8S), and varying concentrations of the test compound (L-736380).
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration to allow binding to reach equilibrium.
- Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition binding curve.

# In Vivo Gastric Acid Secretion Assay (Anesthetized Rat Model)

This protocol outlines a method to assess the in vivo efficacy of a CCK-B antagonist in inhibiting gastric acid secretion.



- Animal Preparation: Anesthetize male Wistar rats and cannulate the trachea to ensure a clear airway. Surgically expose the stomach and insert a catheter into the lumen to collect gastric secretions.
- Drug Administration: Administer **L-736380** intravenously or via another appropriate route at various doses.
- Stimulation of Gastric Acid Secretion: Infuse a secretagogue, such as pentagastrin, intravenously to stimulate gastric acid secretion.
- Sample Collection: Collect gastric effluent at regular intervals.
- Analysis: Measure the volume of the collected gastric juice and determine the acid concentration by titration with a standardized base (e.g., 0.01 N NaOH) to a pH of 7.0.
- Data Analysis: Calculate the total acid output and determine the dose of **L-736380** that causes a 50% inhibition of the stimulated acid secretion (ID50).

# Signaling Pathways and Experimental Workflows CCK-B Receptor Signaling Pathway

The CCK-B receptor primarily couples to the Gq family of G proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades can lead to various cellular responses, including the activation of the MAPK/ERK pathway.





Click to download full resolution via product page

Caption: Simplified CCK-B receptor signaling cascade.

# **High-Throughput Screening Workflow for CCK-B Antagonists**

The following diagram illustrates a generalized workflow for a high-throughput screening (HTS) campaign to identify novel CCK-B receptor antagonists.





Click to download full resolution via product page

Caption: Generalized HTS workflow for CCK-B antagonists.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Discovery and History of L-736380: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674059#discovery-and-history-of-I-736380]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com